1-(3-Bromophenyl)-2,2-difluoroethan-1-amine hcl
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Overview
Description
1-(3-Bromophenyl)-2,2-difluoroethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bromophenyl group, two fluorine atoms, and an amine group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-2,2-difluoroethan-1-amine hydrochloride typically involves multi-step organic synthesis. One common method includes the following steps:
Fluorination: The addition of fluorine atoms to the ethanamine backbone.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing automated reactors and stringent reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-2,2-difluoroethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: This reaction can reduce the bromine or fluorine atoms to simpler forms.
Substitution: The bromine or fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce simpler hydrocarbons.
Scientific Research Applications
1-(3-Bromophenyl)-2,2-difluoroethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on biological systems and pathways.
Medicine: Explored for its potential therapeutic properties, including anti-arrhythmic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-2,2-difluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with ion channels or receptors, leading to changes in cellular activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(3-Bromophenyl)-2,2-difluoroethan-1-amine hydrochloride is unique due to its combination of bromine, fluorine, and amine groups, which confer specific chemical and physical properties. This makes it distinct from other similar compounds, which may lack one or more of these functional groups.
Conclusion
1-(3-Bromophenyl)-2,2-difluoroethan-1-amine hydrochloride is a compound of significant interest in various scientific fields Its unique structure and versatile reactivity make it a valuable molecule for research and industrial applications
Properties
IUPAC Name |
1-(3-bromophenyl)-2,2-difluoroethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2N.ClH/c9-6-3-1-2-5(4-6)7(12)8(10)11;/h1-4,7-8H,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJPBJOILFHRFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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